Tolmetin is a synthetic non-steroidal anti-inflammatory drug (NSAID) belonging to the aryl acetic acid class. [] It is primarily used in scientific research to investigate inflammation, pain, and related physiological processes. Specifically, researchers use tolmetin to study:
Tolmetin is synthesized from various precursors in a multi-step chemical process. It belongs to the class of pyrrole derivatives and is recognized for its effectiveness in reducing inflammation and pain. The drug is classified under the broader category of NSAIDs, which also includes other compounds like ibuprofen and naproxen, known for their ability to inhibit cyclooxygenase enzymes involved in the inflammatory process.
The synthesis of tolmetin involves several key steps:
The molecular structure of tolmetin can be represented as follows:
Tolmetin's structure can be visualized with the following key functional groups:
Tolmetin undergoes various chemical reactions during its synthesis:
Tolmetin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, tolmetin reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action leads to decreased inflammatory responses and alleviation of pain symptoms associated with conditions like arthritis.
The pharmacokinetics of tolmetin indicate that it reaches peak plasma concentrations within 1 to 3 hours after oral administration, with a half-life ranging from 1 to 3 hours, allowing for effective management of acute pain episodes .
Tolmetin has several applications in clinical settings:
Tolmetin (IUPAC name: [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid) is a heteroaryl acetic acid derivative NSAID with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol. The compound crystallizes from acetonitrile as colorless blocks with a melting point of 156°C [5]. Its structure features a pyrrole ring substituted at the 1-position with a methyl group, at the 2-position with an acetic acid moiety, and at the 5-position with a 4-methylbenzoyl group. This arrangement creates a non-planar conformation where the toluene substituent adopts a synperiplanar orientation relative to the C5—C6 bond of the pyrrole ring, with torsion angles measuring approximately ±29° [1] [8].
The compound exhibits limited aqueous solubility (222 mg/L) but demonstrates moderate lipophilicity with an octanol/water partition coefficient (logP) of 2.79 [5]. The carboxylic acid group displays significant charge delocalization, evidenced by nearly identical C1—O1 and C1—O2 bond lengths (1.243–1.250 Å), intermediate between standard carbonyl (1.210 Å) and hydroxyl (1.362 Å) bond lengths [1]. This electronic distribution facilitates sodium salt formation (tolmetin sodium, CAS 64490-92-2), which crystallizes as a dihydrate (Na⁺·C₁₅H₁₄NO₃⁻·2H₂O) [1].
Table 1: Physicochemical Properties of Tolmetin
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅NO₃ |
Molecular Weight | 257.28 g/mol |
Melting Point | 156°C |
Aqueous Solubility (25°C) | 222 mg/L |
Octanol/Water Partition Coefficient | 2.79 |
Crystalline Form | Colorless blocks from acetonitrile |
Ionization Constant (pKa) | ~3.5 (carboxylic acid) |
The industrial synthesis of tolmetin proceeds through a multi-step sequence starting from 1-methylindole. The initial step involves aminomethylation using formaldehyde and dimethylamine to yield 2-dimethylaminomethyl-1-methylindole. Subsequent quaternization with methyl iodide generates the corresponding quaternary ammonium salt. The critical ring contraction occurs via reaction with sodium cyanide, producing 1-methylpyrrole-2-acetonitrile. Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of aluminum chloride introduces the aromatic ketone moiety at the pyrrole 5-position. Final alkaline hydrolysis of the nitrile group affords tolmetin in high purity [5].
While the Wolff-Kishner-Huangminlon (WKHR) reduction is not directly employed in the primary synthesis of tolmetin, its relevance emerges in structural modifications of intermediates. The WKHR protocol could theoretically reduce the carbonyl group of the 4-methylbenzoyl moiety in tolmetin analogs, converting ketones to methylene groups (–CO– to –CH₂–). This transformation alters electronic properties and lipophilicity, potentially enhancing metabolic stability. However, such reduction eliminates the hydrogen-bonding acceptor capacity, which may compromise target binding affinity. Optimization studies indicate that preserving the ketone functionality is crucial for COX inhibitory activity, as reduction diminishes binding interactions with the enzyme's hydrophobic channel [5].
Friedel-Crafts acylation serves as the pivotal step for introducing the 4-methylbenzoyl pharmacophore. Optimization studies reveal that aluminum chloride (AlCl₃) in dichloromethane at 0–5°C provides optimal regioselectivity at the pyrrole 5-position, achieving yields >85% [5]. The electron-rich pyrrole ring facilitates this electrophilic substitution without requiring protective group strategies. Structure-activity relationship (SAR) investigations demonstrate that modifications at this position significantly influence potency:
Table 2: Impact of Acyl Modifications on Tolmetin Analogs
Acyl Group | Relative Potency | Metabolic Stability |
---|---|---|
4-Methylbenzoyl (Tolmetin) | 1× (Reference) | Moderate |
4-Chlorobenzoyl | 1.2× | Moderate |
4-Methyl-4'-chlorobenzoyl | 4× | High (t₁/₂ extended by 1 day) |
Propionyl | 0.6× | Low |
The 4-methyl-5-p-chlorobenzoyl analog exhibits fourfold enhanced potency due to synergistic effects: the chloro group enhances electron withdrawal while the methyl group sterically hinders oxidative metabolism, extending half-life [5]. Molecular modeling confirms that bulkier substituents at this position improve hydrophobic enclosure within the COX-1 substrate channel.
Tolmetin exhibits characteristic spectroscopic signatures: IR spectroscopy shows strong carbonyl stretches at 1715 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (ketone), while ¹H NMR in DMSO-d₆ displays pyrrolic proton resonances at δ 6.75 (d, H-3), 6.95 (d, H-4), aromatic protons between δ 7.25–7.85, and methyl singlets at δ 2.35 (aromatic CH₃) and 3.65 (N–CH₃) [5] [10].
X-ray crystallography of tolmetin sodium dihydrate (space group P1) reveals an asymmetric unit containing two sodium cations, two organic anions, and two water molecules. The sodium ions adopt distorted octahedral coordination geometries, chelated by carboxylate oxygen atoms from bridging anions. Key coordination distances include Na–O(anion) = 2.298(2)–2.441(2) Å and Na–O(water) = 2.364(2)–2.607(3) Å. This arrangement generates a two-dimensional polymeric network extending parallel to the (001) plane through O–H···O hydrogen bonds between water molecules (donors) and carboxylate oxygen atoms (acceptors), with D···A distances of 2.665–3.019 Å [1] [8].
Table 3: Crystallographic Parameters of Tolmetin Sodium Dihydrate
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
Unit Cell Dimensions | a=9.2250 Å, b=12.8510 Å, c=13.3100 Å |
α=110.29°, β=90.66°, γ=111.93° | |
Asymmetric Unit | 2 Na⁺, 2 C₁₅H₁₄NO₃⁻, 2 H₂O |
Coordination Geometry | Distorted octahedral |
Hydrogen Bond Network | 2D polymeric sheet |
Hirshfeld surface analysis quantifies intermolecular interactions, showing O···H/H···O contacts (22.1% contribution) as the dominant forces stabilizing the crystal lattice. These correspond to O–H···O hydrogen bonds visualized as sharp spikes in two-dimensional fingerprint plots. Additional close contacts include H···H (van der Waals) and C···O interactions [1] [8]. The crystalline structure directly influences dissolution behavior and bioavailability, with the dihydrate form exhibiting optimal solubility characteristics for pharmaceutical formulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7